molecular formula C18H24N2O2 B8627948 ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE

ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE

Cat. No.: B8627948
M. Wt: 300.4 g/mol
InChI Key: VVHZPLOPVVBHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a propanoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE typically involves the reaction of specific precursors under controlled conditions. One common method involves the addition of propanol to a solution of the precursor compound in dichloromethane (CH₂Cl₂), followed by evaporation of the solvent under reduced pressure to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with various biological targets. In industry, it may be used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylate. While these compounds share a common indole structure, they differ in their functional groups and biological activities.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 3-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanoate

InChI

InChI=1S/C18H24N2O2/c1-4-22-18(21)8-10-20-16-6-5-13(2)11-14(16)15-12-19(3)9-7-17(15)20/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

VVHZPLOPVVBHFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of the title compound was carried out according to General Method 1. p-Tolylhydrazine hydrochloride (20 g, 126 mmol), ethyl 3-bromopropionate (22.8 g, 126 mmol) and triethylamine (38.1 g, 378 mmol) in ethanol (200 ml) were stirred at 25° C. for 1 h after which the contents were heated at 90° C. for 3 h. The contents were cooled to 25° C. and evaporated to dryness. The residue was acidified with ethanolic HCl and the volatiles were removed under reduced pressure. Ethanol (200 mL) was added followed by N-methyl-4-piperidone hydrochloride (2.87 g, 18.9 mmol). Heating was continued at 90° C. for 16 h. The contents were concentrated in vacuo, basified by adding saturated aqueous NaHCO3, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by chromatography on neutral alumina using methanol-dichloromethane gradient to obtain 1.5 g of ethyl 3-(1,2,3,4-tetrahydro-2,8-dimethylpyrido[4,3-b]indol-5-yl)propanoate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two

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